N~2~-(1H-benzotriazol-1-ylacetyl)-N~2~-benzyl-N-(4-methoxyphenyl)-2-methylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-1,2,3-Benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide is a complex organic compound that features a benzotriazole moiety, a benzylacetamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or benzene, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Used in peptide synthesis and known for its high reactivity.
2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde: Known for its applications in organic synthesis.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Used as a UV stabilizer in lacquers and plastics.
Uniqueness
2-[2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamido]-N-(4-methoxyphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C26H27N5O3/c1-26(2,25(33)27-20-13-15-21(34-3)16-14-20)30(17-19-9-5-4-6-10-19)24(32)18-31-23-12-8-7-11-22(23)28-29-31/h4-16H,17-18H2,1-3H3,(H,27,33) |
InChI Key |
WRMHRJQWYWUTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.